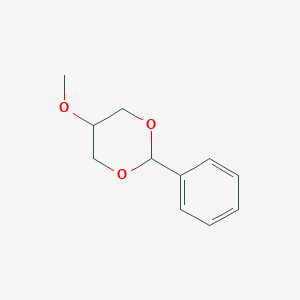

5-Methoxy-2-phenyl-1,3-dioxane

Overview

Description

5-Methoxy-2-phenyl-1,3-dioxane, also known as MDP2P, is a chemical compound that is widely used in scientific research. It is a precursor to the synthesis of various drugs, including MDMA (ecstasy) and MDA (tenamfetamine). The chemical structure of MDP2P is similar to that of phenylacetone, which is a controlled substance in many countries. However, MDP2P is not a controlled substance and is readily available for research purposes.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-phenyl-1,3-dioxane is not well understood. However, it is believed to act as a precursor to the synthesis of serotonin and dopamine in the brain. Serotonin and dopamine are neurotransmitters that are involved in the regulation of mood, appetite, and sleep.

Biochemical and Physiological Effects

The biochemical and physiological effects of 5-Methoxy-2-phenyl-1,3-dioxane are not well understood. However, it is believed to have stimulant and hallucinogenic effects similar to those of MDMA and MDA. It is also believed to have neurotoxic effects on the brain, although the extent of these effects is not clear.

Advantages and Limitations for Lab Experiments

5-Methoxy-2-phenyl-1,3-dioxane has several advantages for lab experiments. It is readily available and relatively inexpensive compared to other precursor chemicals. It is also easy to synthesize using various methods. However, 5-Methoxy-2-phenyl-1,3-dioxane has several limitations for lab experiments. It is a precursor to controlled substances such as MDMA and MDA, which may limit its availability in some countries. It is also a potential health hazard and requires careful handling and disposal.

Future Directions

Future research on 5-Methoxy-2-phenyl-1,3-dioxane should focus on its potential therapeutic effects in the treatment of psychological disorders such as PTSD, depression, and anxiety. It should also focus on the development of safer and more effective precursor chemicals for the synthesis of MDMA and MDA. Finally, future research should focus on the neurotoxic effects of 5-Methoxy-2-phenyl-1,3-dioxane and its potential long-term effects on the brain.

Scientific Research Applications

5-Methoxy-2-phenyl-1,3-dioxane is used in scientific research for the synthesis of various drugs, including MDMA and MDA. MDMA is a popular recreational drug that is also being studied for its potential therapeutic effects in the treatment of post-traumatic stress disorder (PTSD) and other psychological disorders. MDA is also being studied for its potential therapeutic effects in the treatment of depression and anxiety.

properties

CAS RN |

104216-84-4 |

|---|---|

Product Name |

5-Methoxy-2-phenyl-1,3-dioxane |

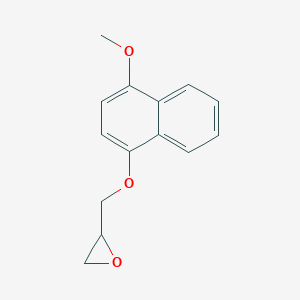

Molecular Formula |

C11H14O3 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

5-methoxy-2-phenyl-1,3-dioxane |

InChI |

InChI=1S/C11H14O3/c1-12-10-7-13-11(14-8-10)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3 |

InChI Key |

VGRWLSCCYCJYST-UHFFFAOYSA-N |

SMILES |

COC1COC(OC1)C2=CC=CC=C2 |

Canonical SMILES |

COC1COC(OC1)C2=CC=CC=C2 |

Other CAS RN |

104216-84-4 |

synonyms |

2-M-1,3-OOBG 2-O-methyl-1,3-O,O-benzylideneglycerol |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine](/img/structure/B27572.png)